Cas no 7215-04-5 (4-(azetidin-3-yl)aniline)

4-(azetidin-3-yl)aniline 化学的及び物理的性質
名前と識別子
-
- 4-(azetidin-3-yl)aniline
- GS0575
- 5-22-09-00466 (Beilstein Handbook Reference)
- DTXSID10222473
- 7215-04-5
- AZETIDINE, 3-(p-AMINOPHENYL)-
- BRN 0473126
- AKOS006342222
- EN300-6772636
- p-(3-Azetidinyl)aniline
- L 2409
- Aniline, p-(3-azetidinyl)-
- SCHEMBL520532
- 3-(p-Aminophenyl)azetidine
- F95560
-
- インチ: InChI=1S/C9H12N2/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8,11H,5-6,10H2
- InChIKey: WQYSQTBNUZIFNI-UHFFFAOYSA-N
- SMILES: C1C(CN1)C2=CC=C(C=C2)N
計算された属性
- 精确分子量: 148.10016
- 同位素质量: 148.100048391g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 124
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.6
- トポロジー分子極性表面積: 38Ų
じっけんとくせい
- 密度みつど: 1.11
- Boiling Point: 305.8°C at 760 mmHg
- フラッシュポイント: 161.8°C
- Refractive Index: 1.603
- PSA: 38.05
4-(azetidin-3-yl)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6772636-0.1g |
4-(azetidin-3-yl)aniline |
7215-04-5 | 0.1g |
$1484.0 | 2023-05-30 | ||
Enamine | EN300-6772636-1.0g |
4-(azetidin-3-yl)aniline |
7215-04-5 | 1g |
$1686.0 | 2023-05-30 | ||
Enamine | EN300-6772636-2.5g |
4-(azetidin-3-yl)aniline |
7215-04-5 | 2.5g |
$3304.0 | 2023-05-30 | ||
Enamine | EN300-6772636-0.25g |
4-(azetidin-3-yl)aniline |
7215-04-5 | 0.25g |
$1551.0 | 2023-05-30 | ||
Enamine | EN300-6772636-0.5g |
4-(azetidin-3-yl)aniline |
7215-04-5 | 0.5g |
$1619.0 | 2023-05-30 | ||
Enamine | EN300-6772636-0.05g |
4-(azetidin-3-yl)aniline |
7215-04-5 | 0.05g |
$1417.0 | 2023-05-30 | ||
Enamine | EN300-6772636-5.0g |
4-(azetidin-3-yl)aniline |
7215-04-5 | 5g |
$4890.0 | 2023-05-30 | ||
Enamine | EN300-6772636-10.0g |
4-(azetidin-3-yl)aniline |
7215-04-5 | 10g |
$7250.0 | 2023-05-30 |
4-(azetidin-3-yl)aniline 関連文献
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
4-(azetidin-3-yl)anilineに関する追加情報
Research Brief on 4-(azetidin-3-yl)aniline (CAS: 7215-04-5) in Chemical Biology and Pharmaceutical Applications
4-(azetidin-3-yl)aniline (CAS: 7215-04-5) is a structurally unique compound that has garnered significant attention in recent chemical biology and pharmaceutical research. This secondary amine, featuring an azetidine ring linked to an aniline moiety, serves as a versatile building block for drug discovery and medicinal chemistry applications. Recent studies highlight its potential as a key intermediate in the synthesis of bioactive molecules targeting various disease pathways.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a scaffold for developing novel kinase inhibitors. Researchers at the University of Cambridge successfully incorporated 4-(azetidin-3-yl)aniline into a series of ATP-competitive inhibitors showing selective activity against CDK8/19, with IC50 values in the low nanomolar range. The azetidine ring's constrained geometry was found to significantly enhance binding affinity while maintaining favorable pharmacokinetic properties.
In the field of radiopharmaceuticals, a recent breakthrough reported in Nuclear Medicine and Biology (2024) utilized 4-(azetidin-3-yl)aniline as a precursor for developing PET imaging probes. The compound's amine functionality allowed efficient conjugation with [18F]fluorobenzaldehyde, creating a novel tracer for imaging σ2 receptors in tumor tissues. Preclinical studies showed excellent blood-brain barrier penetration and tumor-to-background ratios in glioblastoma models.
Ongoing research at several pharmaceutical companies has focused on leveraging 4-(azetidin-3-yl)aniline's structural features for GPCR-targeted drug discovery. Its balanced lipophilicity (clogP ~1.8) and moderate basicity (pKa ~9.2) make it particularly suitable for CNS-targeted compounds. A recent patent application (WO2023187654) discloses its incorporation into serotonin receptor modulators with improved metabolic stability compared to piperidine analogs.
The safety profile of 4-(azetidin-3-yl)aniline has been systematically evaluated in recent toxicological studies. A 2024 publication in Chemical Research in Toxicology reported favorable in vitro genotoxicity results (negative Ames test) and acceptable cytotoxicity thresholds (CC50 > 100 μM in HepG2 cells). These findings support its growing adoption as a privileged structure in medicinal chemistry programs.
From a synthetic chemistry perspective, recent advances in catalytic azetidine synthesis (Nature Chemistry, 2023) have significantly improved access to 4-(azetidin-3-yl)aniline derivatives. New palladium-catalyzed [2+2] cycloaddition methods have achieved yields exceeding 85% with excellent enantioselectivity (up to 98% ee), addressing previous challenges in large-scale production of this valuable intermediate.
Looking forward, the unique three-dimensional structure of 4-(azetidin-3-yl)aniline continues to inspire innovative applications in drug discovery. Its incorporation into PROTAC molecules (as demonstrated in recent ACS Central Science publications) and covalent inhibitor designs highlights its growing importance in modern medicinal chemistry. The compound's versatility and favorable physicochemical properties position it as a key player in next-generation pharmaceutical development.
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